molecular formula C14H12FIN2O3S B12847226 N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B12847226
M. Wt: 434.23 g/mol
InChI Key: MSFKCXKKEQSELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps starting from aniline derivatives. One common method includes the reaction of 2-fluoro-4-iodoaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to the active site and preventing substrate access. The fluoro and iodo groups enhance its binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-Trifluoromethylphenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(4-Sulfamoylphenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(4-Bromophenyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both fluoro and iodo substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C14H12FIN2O3S

Molecular Weight

434.23 g/mol

IUPAC Name

N-[4-[(2-fluoro-4-iodophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12FIN2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(16)8-13(14)15/h2-8,18H,1H3,(H,17,19)

InChI Key

MSFKCXKKEQSELC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.